N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
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Overview
Description
N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chlorophenoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl ring to form 3-acetylphenyl. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the Chlorophenoxy Group: The next step involves the reaction of the acetylphenyl intermediate with 2-chlorophenol in the presence of a base such as potassium carbonate to form the chlorophenoxy derivative.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the chlorophenoxy derivative with benzenesulfonyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to form an amine derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide
- N-(3-acetylphenyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide is unique due to its specific structural features, including the presence of both an acetyl group and a benzenesulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-14(23)15-5-4-6-16(13-15)22-27(24,25)18-11-9-17(10-12-18)26-20-8-3-2-7-19(20)21/h2-13,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHWJGRPSGZUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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